2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions. One common method includes the condensation of acenaphthoquinone with 1,2-diaminobenzene derivatives and phenacyl bromide in the presence of a base such as pyridine in tetrahydrofuran (THF) at room temperature . This reaction proceeds efficiently, yielding the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and sonication, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with DNA and proteins. The compound binds to the minor groove of DNA and forms hydrogen bonds with specific nucleotides. This binding can lead to DNA cleavage and inhibition of DNA replication, which is crucial for its anticancer activity . Additionally, it can quench the emission of tryptophan in proteins, indicating its binding to protein active sites .
Comparison with Similar Compounds
Similar Compounds
- 9-bromoacenaptho[1,2-b]quinoxaline
- 9-chloro-10-fluroacenaptho[1,2-b]quinoxaline
- 9,10-dichloroacenaptho[1,2-b]quinoxaline
Uniqueness
2-(4-bromophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15BrN2O3/c28-18-10-7-15(8-11-18)23(31)14-33-27(32)17-9-12-21-22(13-17)30-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)29-21/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQAGBYSOCCGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br)N=C4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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